molecular formula C21H26N4O3 B10908589 methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1018051-53-0

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10908589
CAS No.: 1018051-53-0
M. Wt: 382.5 g/mol
InChI Key: ODOUFIWSTXJESS-UHFFFAOYSA-N
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Description

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, cyclopropyl groups, and a cyclopentylamino substituent

Preparation Methods

The synthesis of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of organic solvents, catalysts, and reagents such as cyclopentylamine and cyclopropyl bromide . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 1018051-53-0) is a synthetic compound that belongs to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. These compounds have garnered significant attention due to their potential biological activities, particularly as kinase inhibitors and modulators of various receptors. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3, with a molecular weight of 382.5 g/mol. The compound features a complex structure that includes a pyrazolo ring system fused with a pyridine moiety, which is critical for its biological activity.

Research indicates that pyrazolo[3,4-b]pyridines can act as agonists or antagonists for various biological targets. Specifically, the compound under discussion has been shown to interact with human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Agonistic activity at this receptor can lead to beneficial effects in metabolic disorders such as dyslipidemia .

Structure-Activity Relationships (SAR)

A series of SAR studies have been conducted to evaluate how modifications to the pyrazolo[3,4-b]pyridine scaffold affect biological activity. It has been found that the steric bulkiness and positioning of substituents significantly influence the compound's efficacy as an hPPARα agonist. For instance, variations in the cyclopentyl group and the dicyclopropyl moieties have been correlated with changes in receptor binding affinity and agonistic potency .

In Vivo Studies

In a high-fructose-fed rat model, derivatives of pyrazolo[3,4-b]pyridine demonstrated significant reductions in plasma triglyceride levels comparable to fenofibrate, a known lipid-lowering agent. This suggests that this compound may possess similar therapeutic potential in managing hyperlipidemia .

Anticancer Activity

Recent studies have also explored the potential anticancer properties of pyrazolo[3,4-b]pyridines. Compounds within this class have shown promise as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The ability of these compounds to inhibit TRK signaling pathways highlights their potential as therapeutic agents against cancer proliferation and metastasis .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other related compounds is presented below:

Compound NameCAS NumberMolecular WeightBiological Activity
Compound A1018051-53-0382.5 g/molhPPARα agonist
Compound B1018142-06-7342.40 g/molTRK inhibitor
Compound C25247639382.5 g/molAnticancer activity

Properties

IUPAC Name

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOUFIWSTXJESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113109
Record name Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018051-53-0
Record name Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018051-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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